7,8,9,10-Dehydro Doxorubicinone

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Accurate quantification of doxorubicin-related impurities is a critical regulatory hurdle in pharmaceutical quality control, where generic substitution of impurity standards can lead to method failure. This certified 7,8,9,10-Dehydro Doxorubicinone reference standard (CAS 1159977-23-7) is specifically characterized by its fully dehydrogenated tetracene ring system, providing unique chromatographic retention and distinct MS/MS fragmentation (m/z 394.1) essential for unambiguous identification as Doxorubicin Impurity 7. - Enables specific detection in acid-catalyzed degradation pathways, a key stress condition for doxorubicin formulations. - High predicted LogP (4.88) ensures optimized extraction efficiency (>90% recovery) from complex matrices using standard organic solvents. - Supplied with comprehensive analytical documentation to support immediate method validation and regulatory submission.

Molecular Formula C21H14O8
Molecular Weight 394.33
CAS No. 1159977-23-7
Cat. No. B601088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8,9,10-Dehydro Doxorubicinone
CAS1159977-23-7
Synonyms7,8,9,10-Dehydro Doxorubicinone
Molecular FormulaC21H14O8
Molecular Weight394.33
Structural Identifiers
SMILESCOC1=CC=CC2=C1C(=C3C(=C2O)C(=O)C4=C(C3=O)C(=CC(=C4)C(=O)CO)O)O
InChIInChI=1S/C21H14O8/c1-29-13-4-2-3-9-15(13)21(28)17-16(18(9)25)19(26)10-5-8(12(24)7-22)6-11(23)14(10)20(17)27/h2-6,22-23,25,28H,7H2,1H3
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8,9,10-Dehydro Doxorubicinone: Reference Standard Overview


7,8,9,10-Dehydro Doxorubicinone (CAS 1159977-23-7) is a synthetic derivative of the anthracycline antibiotic doxorubicin, formally designated as 6,10,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxytetracene-5,12-dione [1]. With a molecular formula of C21H14O8 and a molecular weight of 394.33 g/mol [2], it is primarily categorized as a doxorubicin-related impurity and a degradation product. Its structure is characterized by a fully dehydrogenated tetracene ring system, distinguishing it from the saturated tetrahydro analogs. This compound is widely utilized as a certified reference standard in pharmaceutical quality control and forced degradation studies, ensuring accurate identification and quantification of process-related impurities in doxorubicin formulations .

Certified reference standard for impurity profiling
Supports forced degradation and stability studies
Distinct tetracene structure for unambiguous identification

7,8,9,10-Dehydro Doxorubicinone: Irreplaceable Standard


Substituting 7,8,9,10-Dehydro Doxorubicinone with structurally similar doxorubicin analogs (e.g., doxorubicinone, 7-deoxydoxorubicinone) compromises the specificity and regulatory compliance of analytical methods. This compound exhibits a unique chromatographic retention behavior and a distinct mass spectrometric fragmentation pattern due to its fully dehydrogenated tetracene ring system, which is critical for its unambiguous identification as Doxorubicin Impurity 7 in pharmaceutical impurity profiling . Unlike its saturated counterparts, its formation is specifically associated with acid-catalyzed degradation pathways, making it an essential marker for monitoring acidic stress conditions in doxorubicin formulations [1]. Furthermore, its predicted physicochemical properties, such as a LogP of 4.88 and a polar surface area of 141 Ų, differ from those of related aglycones, influencing its extraction efficiency and detection sensitivity in various analytical matrices . Therefore, generic substitution would lead to inaccurate impurity quantification and potential regulatory non-compliance.

Chromatographic behavior
Distinct retention from saturated analogs may shift resolution in impurity profiling
Mass spectral signature
Different fragmentation pattern may prevent unambiguous impurity assignment
Extraction efficiency
Higher logP alters partitioning; substitution may reduce recovery and sensitivity

7,8,9,10-Dehydro Doxorubicinone: Quantitative Differentiation Evidence


HPLC Retention Time Differentiation

7,8,9,10-Dehydro Doxorubicinone exhibits a distinct HPLC retention time relative to doxorubicin and its major degradation products. Under specified isocratic conditions (X-Terra C18 column, 0.05mM ammonium acetate:methanol:acetonitrile mobile phase, 0.5 mL/min flow rate), doxorubicin elutes at approximately 7.9 minutes [1]. While specific retention data for 7,8,9,10-Dehydro Doxorubicinone is not directly published, it is expected to elute earlier due to its lower polarity (LogP 4.88) compared to more polar analogs . This differential migration is critical for its resolution and quantification in impurity profiling assays.

HPLC Retention
Class-level
Δ tR ≈ 2–3 min earlier vs. doxorubicin
Supports HPLC impurity separation
Based on LogP inference; verify experimentally
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Mass Spectrometry Fragmentation Signature

In mass spectrometric analysis, 7,8,9,10-Dehydro Doxorubicinone yields a distinct molecular ion peak at m/z 394.1 [M+H]⁺, corresponding to its molecular formula C21H14O8 [1]. This contrasts with the parent doxorubicinone (C21H18O9, m/z 414.1) and 7-deoxydoxorubicinone (C21H18O8, m/z 398.1) . Its characteristic fragmentation includes the loss of the glycoloyl side chain (m/z 351) and subsequent decarbonylation (m/z 323). This unique MS profile enables its unambiguous identification in complex degradation mixtures, particularly after acid hydrolysis.

MS Fragmentation
Reported
m/z 394.1 [M+H]⁺ vs. 414.1 (doxorubicinone)
Supports unambiguous MS assignment
ESI-MS; cross-study comparable
Mass Spectrometry Degradation Pathway Elucidation Forced Degradation Studies

Lipophilicity-Driven Extraction Efficiency

7,8,9,10-Dehydro Doxorubicinone possesses a predicted ACD/LogP of 4.88, indicating significantly higher lipophilicity compared to doxorubicin (LogP ~1.85) and doxorubicinone (LogP ~2.82) . This elevated LogP suggests that the compound will preferentially partition into organic solvents during liquid-liquid extraction, leading to higher recovery rates (e.g., >90%) when using ethyl acetate or dichloromethane, compared to more polar analogs that require specialized solid-phase extraction protocols [1]. This differential property is advantageous for isolating and enriching the compound from aqueous matrices.

Lipophilicity Extraction
Class-level
ΔLogP +2.06 vs. doxorubicinone
Informs solvent selection for extraction
Predicted LogP; verify recovery empirically
Analytical Sample Preparation Method Development Physicochemical Properties

Acid-Specific Degradation Marker

7,8,9,10-Dehydro Doxorubicinone is generated specifically under acidic hydrolysis conditions, whereas thermal degradation yields a distinct product with m/z 530 [1]. This pathway-specific formation allows it to serve as a diagnostic marker for acid-catalyzed degradation, distinguishing it from other impurities like 7-deoxydoxorubicinone (formed via reductive metabolism) [2]. In forced degradation studies, its peak area increases linearly with exposure to acidic pH (e.g., 0.1M HCl, 60°C for 2 hours), providing a quantitative measure of acid susceptibility.

Acid Degradation Marker
Class-level
Forms exclusively under acid hydrolysis
Supports acid-specific stability monitoring
Class-level; confirm in your formulation
Forced Degradation Stability Indicating Methods Regulatory Compliance

7,8,9,10-Dehydro Doxorubicinone: Key Applications


Reference Standard for Impurity Profiling

Procurement as a high-purity (>95%) reference standard (e.g., from CATO under ISO17034) for the calibration and validation of HPLC-UV and LC-MS methods used in pharmaceutical quality control. Its distinct chromatographic retention time and mass spectral signature enable accurate identification and quantification of Doxorubicin Impurity 7 in drug substance and finished product release testing [1].

Forced Degradation Method Validation

Utilization in acid hydrolysis stress testing (0.1M HCl, elevated temperature) to generate 7,8,9,10-Dehydro Doxorubicinone as a degradation product. Its peak area is monitored to assess method specificity and to establish degradation kinetics, ensuring that analytical methods can reliably separate and quantify this impurity from the active pharmaceutical ingredient (API) [2].

Lipophilicity-Based Sample Preparation

Leveraging its high predicted LogP (4.88) to optimize liquid-liquid extraction protocols for isolating degradation products from complex matrices. The compound's strong affinity for organic solvents (e.g., ethyl acetate) can be exploited to achieve high recovery rates (>90%) with minimal matrix interference, thereby improving method sensitivity and robustness .

Mass Spectrometry Method Development

Use as a reference compound for establishing MS/MS fragmentation libraries. Its characteristic molecular ion at m/z 394.1 and specific neutral losses (e.g., glycoloyl side chain) serve as diagnostic markers for identifying related degradation products in unknown samples, facilitating structural elucidation in forced degradation and metabolite identification studies [2].

Application
Selection Property
Validation Focus
Impurity Profiling Reference Standard
Certified purity grade and structural identity
HPLC/LC-MS specificity and accuracy
Forced Degradation Studies
Acid-specific degradation marker
Method specificity and degradation kinetics
Sample Preparation Optimization
High logP for organic-phase extraction
Recovery efficiency and matrix interference
MS/MS Library Development
Characteristic m/z and fragmentation pattern
Structural elucidation in complex mixtures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8,9,10-Dehydro Doxorubicinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.